
Benzenamine, 2-nitro-4-(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-nitro-4-(phenylethynyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with a nitro group at the second position and a phenylethynyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-nitro-4-(phenylethynyl)- typically involves a multi-step process. One common method starts with the nitration of benzenamine to introduce the nitro group. This is followed by a Sonogashira coupling reaction to attach the phenylethynyl group. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of reactive intermediates and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-nitro-4-(phenylethynyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of new substituents on the aromatic ring, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-nitro-4-(phenylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-nitro-4-(phenylethynyl)- involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylethynyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways and exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-nitro-N-phenyl-: Similar structure but lacks the phenylethynyl group.
Benzenamine, 4-ethoxy-2-nitro-: Contains an ethoxy group instead of a phenylethynyl group.
Uniqueness
The phenylethynyl group, in particular, enhances its utility in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
120703-28-8 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-nitro-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C14H10N2O2/c15-13-9-8-12(10-14(13)16(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,15H2 |
InChI-Schlüssel |
ONZAGAYCLKFGFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
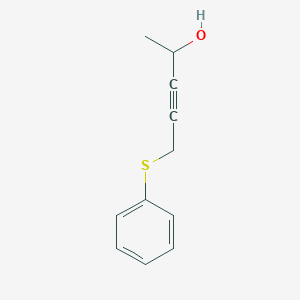

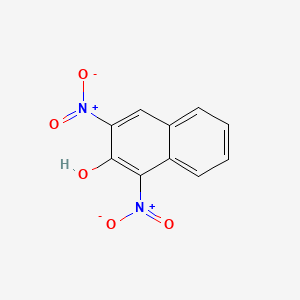
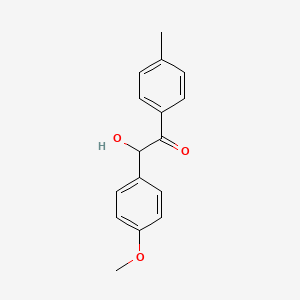
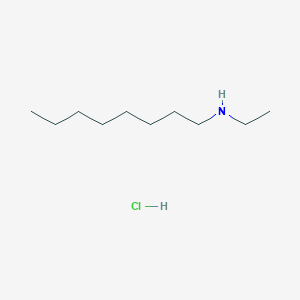
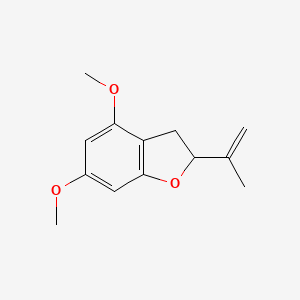

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
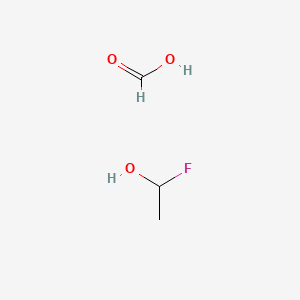
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

